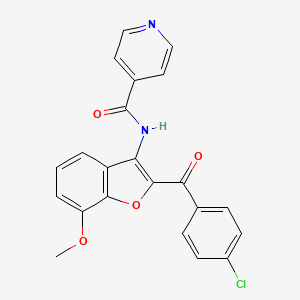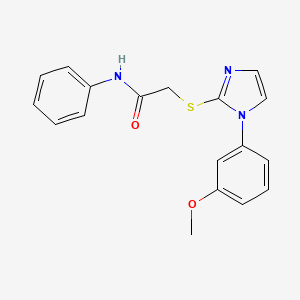
N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-chlorobenzoyl)-7-methoxybenzofuran-3-yl)isonicotinamide is a useful research compound. Its molecular formula is C22H15ClN2O4 and its molecular weight is 406.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Complexes and Crystal Engineering
Studies have explored the characteristics of molecular complexes involving isonicotinamide, a component related to the chemical structure , and their applications in crystal engineering. Through X-ray diffraction, researchers have examined complexes of phenols with isonicotinamide, revealing intricate hydrogen bonding patterns that contribute to supramolecular synthesis. These findings underscore the utility of isonicotinamide in crystal engineering, offering insights into its potential as a co-crystallizing agent to achieve desired supramolecular architectures (Vishweshwar, Nangia, & Lynch, 2003).
Phase Transition Studies
Another significant application involves the study of isonicotinamide derivatives' phase transitions. Research on isonicotinamide-4-methoxybenzoic acid co-crystals has documented first-order displacive phase transitions, confirmed by variable-temperature single-crystal XRD. This work contributes to our understanding of structural phase transitions in molecular crystals, which is crucial for designing materials with specific thermal and mechanical properties (Chia & Quah, 2017).
Antimicrobial and Antibacterial Evaluation
The antimicrobial properties of isonicotinamide derivatives have been a focus of research, with studies documenting the synthesis and evaluation of compounds for antibacterial activity. For instance, derivatives of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential of isonicotinamide derivatives in developing new antimicrobial agents (Ramachandran, 2017).
Imaging Agents for Alzheimer's Disease
Research into carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease represents another innovative application. Such studies are pivotal in advancing the diagnosis and understanding of Alzheimer's disease, offering a pathway to better imaging techniques that can identify crucial enzymes involved in the disease's progression (Gao, Wang, & Zheng, 2017).
Xanthine Oxidase Inhibitors
The design and synthesis of isonicotinamide derivatives as xanthine oxidase inhibitors have been explored for therapeutic applications. These compounds are studied for their potential in treating diseases like gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. Innovative approaches in this field have led to the development of compounds with enhanced inhibitory potency, contributing to the search for more effective treatments (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).
Propriétés
IUPAC Name |
N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c1-28-17-4-2-3-16-18(25-22(27)14-9-11-24-12-10-14)21(29-20(16)17)19(26)13-5-7-15(23)8-6-13/h2-12H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQWNKPKRAVXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C3=CC=NC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)
![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride](/img/structure/B2559641.png)
![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)

![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)


![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)
![N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2559657.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)
